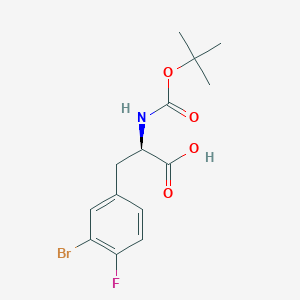

N-Boc-3-bromo-4-fluoro-D-phenylalanine

Description

Significance of Unnatural Amino Acids as Modular Building Blocks

Unnatural amino acids (UAAs), which are not among the 20 common protein-coding amino acids, are invaluable tools in chemical research. sigmaaldrich.com They serve as modular building blocks that allow for the construction of novel peptides and proteins with tailored functions. sigmaaldrich.comnih.govuminho.pt The incorporation of UAAs can introduce new chemical functionalities, conformational constraints, and resistance to enzymatic degradation. cpcscientific.commdpi.com This has profound implications for drug discovery, as it enables the creation of more stable and potent therapeutic peptides. jpt.com The vast structural diversity and functional versatility of UAAs make them essential components in the generation of combinatorial libraries for screening and identifying new lead compounds. sigmaaldrich.combiosyn.com

The Phenylalanine Scaffold as a Foundation for Molecular Diversification in Medicinal Chemistry

The phenylalanine scaffold is a common starting point for creating diverse molecular structures in medicinal chemistry. nih.govnih.govrsc.org Its aromatic ring provides a platform for introducing various substituents that can modulate a molecule's interaction with biological targets. nih.gov The chemical modification of phenylalanine at its C- or N-terminus has led to the synthesis of numerous low-molecular-weight gelators and other functional materials. rsc.org Furthermore, phenylalanine derivatives are key components in the development of DNA-encoded chemical libraries (DELs), which are used for high-throughput screening of vast numbers of small molecules against protein targets of pharmaceutical interest. nih.gov This highlights the importance of the phenylalanine framework in generating novel compounds with potential therapeutic applications. nih.govnbinno.com

Strategic Importance of Halogenation (Bromine and Fluorine) in Amino Acid Derivatives for Modulating Molecular Properties

The introduction of halogen atoms, such as bromine and fluorine, into amino acid derivatives is a strategic approach to fine-tune their molecular properties. discoveryoutsource.comnih.govnih.gov Halogenation can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. discoveryoutsource.com

Fluorine: Due to its high electronegativity and small size, fluorine can alter a molecule's electronic properties, pKa, and conformational preferences. mdpi.comnih.gov It is often used to enhance metabolic stability, bioavailability, and binding affinity to target proteins. discoveryoutsource.comacs.org The substitution of hydrogen with fluorine on aromatic rings is a common strategy to slow down metabolic oxidation by cytochrome P450 enzymes. acs.org

Bromine: The larger atomic size of bromine can introduce steric effects that influence a drug's interaction with its target, potentially improving selectivity and efficacy. discoveryoutsource.com Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of protein-ligand complexes. acs.orgacs.org

The combined presence of both bromine and fluorine in a molecule like N-Boc-3-bromo-4-fluoro-D-phenylalanine offers a unique combination of electronic and steric effects that can be exploited in drug design.

Overview of D-Amino Acids in Synthetic and Biological Contexts within Drug Discovery

While most naturally occurring amino acids are in the L-configuration, D-amino acids play a crucial role in various biological and synthetic applications. nih.govnumberanalytics.com A key advantage of incorporating D-amino acids into peptides is their increased resistance to proteolytic degradation by enzymes that are specific for L-amino acids. mdpi.comnih.gov This enhanced stability can significantly prolong the half-life of peptide-based drugs in the body. youtube.com

D-amino acids are also found in the cell walls of bacteria and are involved in neurotransmission. numberanalytics.comnumberanalytics.com In drug discovery, the use of D-amino acids can lead to the development of novel therapeutics with improved bioavailability and efficacy. numberanalytics.com For instance, peptides composed entirely of D-amino acids, known as mirror-image peptides, have shown promise in treating a range of diseases. youtube.com The unique stereochemistry of D-amino acids provides a powerful tool for creating more robust and effective therapeutic agents. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C14H17BrFNO4 |

|---|---|

Molecular Weight |

362.19 g/mol |

IUPAC Name |

(2R)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

BUIFPTNFGDSVNX-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of N Boc 3 Bromo 4 Fluoro D Phenylalanine

Reactions Involving the Aromatic Ring System

The halogenated phenyl group of N-Boc-3-bromo-4-fluoro-D-phenylalanine is a hub of chemical reactivity, amenable to further functionalization through a variety of modern synthetic methodologies.

Further Halogenation or Selective Dehalogenation Studies

While specific studies on the further halogenation of this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution on substituted benzenes would govern such transformations. The directing effects of the existing substituents—the deactivating but ortho-, para-directing halogens and the deactivating meta-directing amino acid side chain—would likely lead to complex product mixtures, making regioselective halogenation challenging.

Conversely, selective dehalogenation offers a pathway to modify the substitution pattern of the aromatic ring. Catalytic hydrogenation is a common method for the reductive cleavage of carbon-halogen bonds. acsgcipr.org The reactivity of aryl halides to hydrogenolysis typically follows the order I > Br > Cl > F. This differential reactivity suggests that the carbon-bromine bond in this compound could potentially be selectively reduced in the presence of the more robust carbon-fluorine bond. organic-chemistry.org Typical conditions for such a transformation involve a palladium catalyst, often on a carbon support (Pd/C), with a hydrogen source. acsgcipr.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom on the aromatic ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules and modified biopolymers.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov While specific examples detailing the Suzuki coupling of this compound are not readily found, the reaction is widely applied to similar N-Boc protected brominated phenylalanine derivatives. chemicalbook.com These reactions facilitate the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related N-Boc-Aryl-Bromide Amino Acid Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| [Pd(allyl)Cl]₂ | XPhos | K₃PO₄ | Toluene | 110 |

| Pd₂(dba)₃ | RuPhos | Na₂CO₃ | DMF/H₂O | 80 |

This table presents a summary of typical conditions reported for Suzuki-Miyaura reactions on analogous N-Boc protected aryl-bromide containing amino acids and may serve as a starting point for the development of specific protocols for this compound.

The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orgorganic-chemistry.org This reaction is instrumental in introducing alkyne moieties, which can serve as handles for further modifications, such as in click chemistry. nih.govacs.org The Sonogashira coupling has been successfully performed on peptidic aryl bromides, indicating its applicability to this compound for the creation of novel amino acid derivatives with extended π-systems or for subsequent conjugation. nih.govnih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Triethylamine | THF | 60 |

| [PdCl₂(CH₃CN)₂] | None (copper-free) | sXPhos | Cs₂CO₃ | Acetonitrile (B52724)/H₂O | 65 |

| Pd(OAc)₂ | CuI | None | Piperidine | DMF | Room Temp. |

This table outlines common conditions for Sonogashira coupling reactions involving aryl bromides. These conditions are generally applicable and can be adapted for this compound. acs.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction is a cornerstone in the synthesis of arylamines and has been applied to the synthesis of N-protected amino esters. orgsyn.org For this compound, this transformation would allow for the introduction of a variety of primary or secondary amines at the 3-position of the phenyl ring, leading to a diverse library of novel phenylalanine analogues.

Nucleophilic Aromatic Substitution Reactions on Halogenated Phenylalanine Derivatives

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring. In this compound, both the bromine and fluorine atoms are potential leaving groups. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the ring is sufficiently activated. The electron-withdrawing nature of the carboxyl group and the bromo-substituent would activate the ring towards nucleophilic attack. It is plausible that a strong nucleophile could displace the fluorine atom. ebyu.edu.trnih.gov Studies on related polyfluoroarenes have shown that such substitutions can occur with a variety of nucleophiles, including alkoxides, thiolates, and amines. nih.govbeilstein-journals.org

Transformations of the Carboxyl Functionality

The carboxylic acid group of this compound is a key site for modifications, particularly for its incorporation into peptides and for its conversion into other functional groups.

Esterification and Amidation Reactions for Peptide Coupling

The formation of ester and amide bonds from the carboxylic acid is fundamental to peptide synthesis. The N-Boc protecting group is designed to prevent the amine group from reacting during these coupling reactions. organic-chemistry.org

Esterification of this compound can be achieved through various standard methods. For example, reaction with an alcohol in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) can yield the corresponding ester. nih.gov Another approach involves the use of modified Mukaiyama's reagents, which can facilitate esterification under mild conditions. mdpi.com The formation of methyl or other simple alkyl esters is often a preliminary step in further synthetic manipulations. nih.gov

Amidation , the formation of a peptide bond, is the cornerstone of peptide synthesis. The carboxylic acid of this compound can be activated by a variety of coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole), to facilitate amide bond formation with the amino group of another amino acid or peptide. nih.gov After the coupling reaction, the N-Boc group can be removed with an acid, such as trifluoroacetic acid (TFA), to reveal the N-terminus for subsequent peptide chain elongation. smolecule.com

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, providing access to other important classes of molecules.

The reduction to an aldehyde (N-Boc-3-bromo-4-fluoro-D-phenylalaninal) is a delicate transformation as over-reduction to the alcohol is a common side reaction. A one-pot method involving activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures has been shown to be effective for the synthesis of N-Boc protected amino aldehydes with high stereointegrity. rsc.org Another approach involves the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or a thioester. organic-chemistry.org

The complete reduction to a primary alcohol (N-Boc-3-bromo-4-fluoro-D-phenylalaninol) can be achieved using stronger reducing agents or more forcing conditions. A common method for the reduction of N-Boc amino acids to their corresponding amino alcohols is the use of sodium borohydride (B1222165) in the presence of a promoter like lithium chloride in an alcoholic solvent. chemicalbook.com Alternatively, reduction of an intermediate ester with a reducing agent like lithium aluminum hydride (LAH) or DIBAL-H can also yield the desired alcohol. orgsyn.org

Modifications of the Amino Group

The N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.net It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group for further functionalization. nih.gov

While the Boc group is common, the specific requirements of a multi-step synthesis, such as the need for orthogonal deprotection strategies or enhanced stability to prevent racemization, may necessitate the use of alternative N-protecting groups. organic-chemistry.org The choice of protecting group is critical as it can influence the stereochemical integrity of the α-carbon. nih.gov

For phenylalanine derivatives, several other protecting groups are employed:

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is a cornerstone of solid-phase peptide synthesis and offers an orthogonal deprotection strategy to the acid-labile Boc group. organic-chemistry.org

Cbz (Carboxybenzyl): Removable by catalytic hydrogenolysis, the Cbz group offers another layer of orthogonality. However, its removal conditions might affect other functional groups, such as the bromo substituent on the phenyl ring.

Pf (9-Phenyl-9-fluorenyl): This group has been shown to be particularly effective in preventing racemization at the α-center of amino acids during various synthetic manipulations. nih.gov It is significantly more stable to acid than the trityl group. nih.gov

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) nih.gov | Stable to base and hydrogenolysis researchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) organic-chemistry.orgorganic-chemistry.org | Orthogonal to Boc and Cbz organic-chemistry.org |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis | Orthogonal to Boc and Fmoc |

| 9-Phenyl-9-fluorenyl | Pf | Acidic, more stable than trityl nih.gov | Prevents racemization nih.gov |

This table provides a summary of common N-protecting groups used for amino acids, which are applicable alternatives for 3-bromo-4-fluoro-D-phenylalanine.

Direct N-alkylation of N-Boc protected amino acids can be challenging due to the decreased nucleophilicity of the nitrogen atom. However, under strongly basic conditions, deprotonation of the carbamate (B1207046) proton can facilitate N-alkylation. For instance, N-Boc-L-phenylalanine has been successfully N-methylated using potassium t-butoxide and methyl iodide in THF at low temperatures. google.com This reaction was reported to proceed without significant racemization. google.com A more recent, general method for N-alkylation of a wide range of N-nucleophiles with alkyl bromides has been developed using a visible-light-induced metallaphotoredox platform. princeton.edu

N-acylation of the amino group typically proceeds after the removal of the Boc protecting group. The resulting free amine can then be readily acylated using standard coupling reagents (like PyBOP®) or acyl chlorides to introduce a wide variety of substituents, further diversifying the molecular scaffold. researchgate.net For example, the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers was achieved by first deprotecting the Boc group of D- or L-Boc-phenylalanine and then coupling the resulting free amine with 2-thiophenecarboxylic acid. researchgate.net

Stereochemical Inversion or Retention Studies at the Alpha-Carbon Center

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of chiral molecules. While the N-Boc group generally provides good protection against racemization, certain reaction conditions, particularly those involving strong bases or elevated temperatures, can lead to the loss of stereochemical purity.

Studies on related systems, such as N-Boc-2-cyano-6-methylpiperidines, have shown that deprotonation and subsequent electrophilic substitution can proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the electrophile. acs.org For N-Boc-phenylalanine derivatives, dynamic kinetic resolution (DKR) processes have been developed that combine enzymatic kinetic resolution with in-situ racemization of the less reactive enantiomer. polimi.it For instance, the DKR of N-Boc-phenylalanine ethyl thioester has been achieved using an immobilized enzyme for the resolution step and a base for the racemization of the non-transformed enantiomer. polimi.it Such studies highlight the potential for racemization under basic conditions and the importance of carefully controlling reaction parameters to maintain the desired stereochemistry of this compound.

Chemo- and Regioselective Functionalization Strategies

The dihalogenated phenyl ring of this compound offers a rich platform for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for regioselective modifications. The C-Br bond is significantly more reactive than the C-F bond in common cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.

This chemoselectivity allows for the selective functionalization of the 3-position of the phenyl ring. For example, in a related system, N-Boc-p-iodo-L-phenylalanine methyl ester was selectively stannylated at the position of the iodine atom using bis(tributyltin) and a palladium catalyst, leaving the rest of the molecule intact. nih.gov This aryl stannane (B1208499) could then be used in subsequent Stille couplings.

Similarly, Sonogashira coupling reactions are known to be highly effective for aryl bromides, often proceeding under milder conditions than for aryl chlorides. acs.org This suggests that this compound could be selectively coupled with terminal alkynes at the 3-position. Studies on the Sonogashira reactions of 2,3,4,5-tetrabromofuran demonstrate the possibility of regioselective alkynylation based on the differential reactivity of the bromine atoms, a principle that can be extended to the dihalogenated phenylalanine derivative. thieme-connect.de

| Cross-Coupling Reaction | Typical Reagents | Selective Site of Reaction | Potential Product |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester, Pd catalyst, base | C-Br bond | 3-Aryl/vinyl-4-fluoro-D-phenylalanine derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Br bond acs.org | 3-Alkynyl-4-fluoro-D-phenylalanine derivative |

| Heck Coupling | Alkene, Pd catalyst, base | C-Br bond | 3-Alkenyl-4-fluoro-D-phenylalanine derivative |

| Stille Coupling | Organostannane, Pd catalyst | C-Br bond nih.gov | 3-Alkyl/aryl/vinyl-4-fluoro-D-phenylalanine derivative |

This table outlines potential chemo- and regioselective functionalization strategies for this compound based on established reactivity patterns for related halogenated aromatic compounds.

Applications As Chiral Building Blocks and Synthons

Utility in Asymmetric Synthesis of Complex Chiral Molecules

N-Boc-3-bromo-4-fluoro-D-phenylalanine serves as a cornerstone in the asymmetric synthesis of molecules where a specific D-amino acid configuration is required. The synthesis of this compound itself relies on established methods of asymmetric synthesis to set its stereocenter. For instance, synthetic routes to halogenated phenylalanines often employ transition-metal-catalyzed asymmetric hydrogenation of precursor α-amidocinnamic acids. nih.govbeilstein-journals.org By selecting the appropriate chiral ligand, chemists can favor the formation of the D-enantiomer.

Other powerful techniques in asymmetric synthesis are also applicable, such as the alkylation of chiral glycine (B1666218) enolate equivalents, famously demonstrated by Schöllkopf's bis-lactim ether method. nih.govresearchgate.net Furthermore, asymmetric phase-transfer catalysis provides a robust method for the α-alkylation of glycine Schiff bases to produce a variety of unnatural α-amino acid derivatives with high enantioselectivity, and such methods can be tailored to produce the desired D-enantiomer. nih.gov By starting with an enantiomerically pure building block like this compound, chemists can avoid the often challenging and costly steps of chiral resolution or late-stage asymmetric induction in the synthesis of a complex target molecule.

Precursors for Enantioenriched Pharmaceutical Intermediates

The value of this compound is particularly evident in its role as a precursor to enantioenriched intermediates for the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly improve metabolic stability, binding affinity, and bioavailability. beilstein-journals.org The 3-bromo-4-fluoro substitution pattern is a key structural motif in certain biologically active compounds.

A notable example is the development of dual cholecystokinin (B1591339) (CCK) receptor antagonists. Research by Johnson & Johnson identified a potent dual CCK1/CCK2 receptor antagonist for which 3-bromo-4-fluoro-L-phenylalanine was a required structural component. nih.govbeilstein-journals.org While this specific antagonist uses the L-enantiomer, the synthesis of its D-diastereomer, using this compound, is a critical step in structure-activity relationship (SAR) studies. Such studies are essential to fully characterize the pharmacological profile of a new drug candidate and to optimize its properties by exploring how stereochemistry affects its interaction with biological targets. The use of this compound as a starting material is frequently cited in its capacity as a "pharmaceutical intermediate". thermofisher.comfishersci.com

Design and Synthesis of Stereospecific Enzyme Inhibitors and Receptor Modulators

The structural features of this compound are deliberately designed for the creation of highly specific enzyme inhibitors and receptor modulators. The D-configuration of the amino acid can confer resistance to proteolytic degradation by endogenous peptidases, thereby increasing the in vivo half-life of peptide-based therapeutics. beilstein-journals.org

The halogen substituents play crucial roles in modulating biological activity. beilstein-journals.orgsmolecule.com

The fluorine atom , with its high electronegativity, can alter the acidity of the N-H bond and the basicity of the carboxyl group, and it can form hydrogen bonds or other favorable electrostatic interactions within a protein's binding site. beilstein-journals.org It also enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.

The bromine atom serves as a versatile synthetic handle. It can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a wide array of new functional groups, such as aryl, alkyl, or alkyne moieties. This allows for the fine-tuning of the molecule’s size, shape, and electronic properties to maximize its binding affinity and selectivity for a specific enzyme or receptor. smolecule.com

A clear application is in the development of receptor antagonists, such as the previously mentioned CCK2 receptor antagonist Gastrazole, which demonstrates the utility of the halogenated phenylalanine scaffold in modulating receptor function. beilstein-journals.org

Contribution to Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. mdpi.comresearchgate.netuh.edu Common examples include amino acids, carbohydrates, and terpenes. This compound is a prime example of a non-natural, yet highly valuable, addition to the synthetic chemist's chiral pool.

Its contribution lies in providing a rigid scaffold with a pre-defined absolute stereocenter at the α-carbon. researchgate.net This chirality is carried through the synthetic sequence to the final product. Unlike natural amino acids, it comes pre-functionalized with bromo and fluoro groups on the aromatic ring, offering synthetic handles that are not present in common amino acids like phenylalanine or tyrosine. This allows for the construction of complex architectures that would be difficult to access from natural chiral pool sources without extensive synthetic manipulations.

Generation of Combinatorial Libraries with Defined Stereochemistry for Drug Discovery

The search for new drug leads often involves the synthesis and screening of large numbers of compounds, a process known as combinatorial chemistry. This compound is an ideal core structure for the generation of focused combinatorial libraries with defined stereochemistry.

The key to its utility in this context is the reactivity of the bromine atom. As mentioned, the bromine atom is amenable to a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions. smolecule.com This allows for a parallel synthesis approach where the common core, this compound, is reacted with a large and diverse set of coupling partners (e.g., a library of boronic acids in a Suzuki coupling). The result is a large library of new compounds where the D-phenylalanine stereocenter is held constant, but the substituent at the 3-position is varied systematically. This process allows for the rapid exploration of the chemical space around the core scaffold, enabling researchers to efficiently identify compounds with optimal biological activity and properties for further development as potential drug candidates.

Data Tables

Key Applications of this compound

| Application Area | Specific Utility | Key Molecular Features Leveraged |

|---|---|---|

| Asymmetric Synthesis | A chiral starting material for synthesizing complex molecules. | Pre-defined D-stereocenter. |

| Pharmaceutical Intermediates | Precursor for enantioenriched drug candidates and their diastereomers for SAR studies. | 3-bromo-4-fluoro-phenyl scaffold, D-configuration. |

| Enzyme/Receptor Ligands | Building block for stereospecific inhibitors and modulators with enhanced stability. | D-amino acid configuration (proteolytic resistance), Fluorine (metabolic stability, binding), Bromine (synthetic handle). |

| Chiral Pool Synthesis | A non-natural, functionalized member of the chiral pool. | Enantiomerically pure core, unique bromo and fluoro functionalization. |

| Combinatorial Chemistry | Core scaffold for generating libraries of compounds for drug discovery. | Bromine atom for parallel synthesis via cross-coupling reactions. |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-4-fluoro-L-phenylalanine |

| N-Fmoc-3-azide-4-fluoro-L-phenylalanine |

| Phenylalanine |

| Tyrosine |

Role in Peptide and Peptidomimetic Chemistry

Incorporation of N-Boc-3-bromo-4-fluoro-D-phenylalanine into Peptide Sequences

The synthesis of peptides containing this modified amino acid can be accomplished through established chemical ligation strategies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The presence of the N-terminal Boc protecting group is critical for these processes, as it prevents unwanted reactions at the amino group, allowing for controlled, stepwise elongation of the peptide chain. youtube.comyoutube.com

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for constructing peptides on a solid support, typically a polymer resin. youtube.com The process for incorporating this compound involves a repeating cycle of steps:

Deprotection: The terminal amino acid on the growing peptide chain, which is attached to the resin, has its N-terminal protecting group (commonly Fmoc in modern SPPS, but the principles apply to Boc-chemistry as well) removed. youtube.com

Activation and Coupling: The carboxylic acid group of the incoming this compound is activated using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated amino acid is then added to the resin, where it forms a peptide bond with the newly deprotected amino group of the resin-bound peptide. youtube.com

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. youtube.com

This cycle is repeated until the desired peptide sequence is fully assembled. A key step in Boc-based SPPS is the removal of the Boc group, which is achieved by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step. youtube.com Once the synthesis is complete, the final peptide is cleaved from the resin support. youtube.com SPPS is highly amenable to automation and is suitable for creating large libraries of peptides for screening and development. nih.gov

Solution-phase peptide synthesis involves the coupling of amino acids and peptide fragments in a solvent system. While often more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable. For the incorporation of this compound, the general procedure involves:

Protection: The amino group of one amino acid (in this case, this compound) is protected, while the carboxyl group of the other amino acid (or peptide fragment) is typically protected as an ester. nih.gov

Coupling: The two components are dissolved in an appropriate organic solvent, and a coupling reagent is added to facilitate the formation of the amide (peptide) bond. nih.gov

Deprotection and Purification: After the peptide bond is formed, one of the protecting groups is selectively removed to allow for the next coupling reaction. The resulting dipeptide is purified, often through extraction and crystallization or chromatography, to remove unreacted starting materials and byproducts. nih.gov

This method allows for the synthesis of large quantities of a specific peptide and is particularly useful for shorter sequences or fragments. nih.govsigmaaldrich.com

Table 1: Comparison of Peptide Synthesis Methodologies for Incorporating this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Stepwise addition of amino acids to a growing chain attached to a solid resin support. youtube.com | Coupling of amino acids or peptide fragments in a solvent. nih.gov |

| Key Advantage | Ease of automation, high throughput, and simplified purification (washing steps). nih.gov | High scalability for large-quantity production and easier characterization of intermediates. nih.gov |

| Reagent Usage | Requires excess reagents to drive reactions to completion. | Stoichiometric amounts of reagents can often be used. |

| Purification | Intermediate purification involves simple washing of the resin; final purification by HPLC after cleavage. youtube.com | Requires purification (e.g., extraction, crystallization, chromatography) after each coupling step. nih.gov |

| Typical Application | Research, drug discovery, synthesis of long peptides and peptide libraries. nih.gov | Large-scale industrial production of shorter peptides. |

Design and Development of Peptidomimetics Featuring this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better biological activity. nih.gov The incorporation of this compound is a deliberate strategy to confer such advantages. nih.gov

A major limitation of natural peptide-based drugs is their rapid degradation by proteases in the body. iris-biotech.denih.gov this compound enhances proteolytic stability through two primary mechanisms:

D-Configuration: Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, making them significantly more resistant to degradation. researchgate.net

Halogenation: The presence of the bulky bromine atom and the highly electronegative fluorine atom on the phenyl ring can sterically hinder the approach of protease enzymes. This modification can also alter the electronic properties of the peptide backbone, further reducing its susceptibility to enzymatic cleavage. nih.goviris-biotech.deresearchgate.net

The three-dimensional shape (conformation) of a peptide is critical for its ability to bind to its biological target (e.g., a receptor or enzyme) and elicit a response. nih.gov The introduction of this compound can influence a peptide's conformation and activity:

Conformational Constraint: The substituted phenyl group can introduce steric bulk and specific electronic interactions (such as dipole moments from the C-F and C-Br bonds) that restrict the rotational freedom of the peptide backbone and the amino acid side chain. nih.govresearchgate.net This can lock the peptide into a more rigid, biologically active conformation, potentially increasing its binding affinity and selectivity for its target. iris-biotech.de

This compound is an analogue, or mimic, of the natural amino acid phenylalanine. nih.gov It retains the core aromatic structure that allows it to participate in similar binding interactions (e.g., pi-stacking) as phenylalanine, but with added benefits. The introduction of fluorine is a particularly powerful strategy in medicinal chemistry. nih.govnih.gov

Bioisosteric Replacement: Fluorine is similar in size to hydrogen, meaning it can often replace a hydrogen atom without causing significant steric disruption. nih.gov However, its extreme electronegativity drastically alters the local electronic environment. nih.gov

Enhanced Functionality: This "polar hydrophobicity" imparted by fluorine can lead to stronger binding interactions, improved metabolic stability, and altered bioavailability. iris-biotech.denih.gov Therefore, by incorporating this fluorinated derivative, chemists can design peptidomimetics that mimic a natural peptide's function while possessing a superior pharmacological profile. nih.govnih.goviris-biotech.de

Table 2: Peptidomimetic Design Strategies Using this compound

| Strategy | Mechanism | Desired Outcome | Relevant Feature of the Compound |

|---|---|---|---|

| Enhancing Proteolytic Stability | Introduction of non-canonical structures that are not recognized by natural proteases. researchgate.net | Increased in vivo half-life and bioavailability. | D-amino acid configuration; Halogenated phenyl ring. nih.gov |

| Modulating Biological Activity | Altering peptide conformation to improve fit with a biological target; modifying electronic properties to enhance binding. nih.goviris-biotech.de | Increased potency, selectivity, and efficacy. | Substituted aromatic ring (Br, F) influencing steric and electronic interactions. nih.gov |

| Mimicking Natural Residues | Replacing a natural amino acid (Phenylalanine) with an analogue that has improved characteristics. nih.gov | Maintaining essential binding interactions while adding beneficial properties like stability. iris-biotech.de | Fluorine as a bioisostere for hydrogen, providing unique electronic properties without a large size penalty. nih.gov |

Compound List

Structure-Activity Relationship (SAR) Studies in Peptide and Peptidomimetic Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The incorporation of non-natural amino acids like 3-bromo-4-fluoro-D-phenylalanine is a key strategy in these studies.

The strategic placement of halogen atoms on the phenyl ring of phenylalanine significantly impacts the electronic and lipophilic properties of the amino acid without introducing major steric hindrance. patsnap.com The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but possesses high electronegativity, which can modulate receptor binding interactions and improve metabolic stability by blocking sites of enzymatic oxidation. nih.gov The bromine atom at the 3-position further alters the electronic distribution and provides a site for potential further chemical modification. nih.gov

A crucial aspect of SAR studies involving this compound is the D-stereochemistry of the alpha-carbon. In nature, proteins are composed almost exclusively of L-amino acids. The introduction of a D-amino acid into a peptide sequence is a classic technique to probe the stereochemical requirements of a target receptor or enzyme active site. nih.gov This substitution can lead to several outcomes:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a critical factor in improving the pharmacokinetic profile of a peptide-based drug. patsnap.com

Altered Binding Affinity: The change in stereochemistry can dramatically affect how the peptide binds to its target. A decrease in affinity might suggest a critical stereospecific interaction is required for binding, whereas maintained or even increased affinity can provide valuable insights into the topology of the binding pocket.

Conformational Constraint: The presence of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, leading to a more conformationally restricted molecule. This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity. nih.gov

The table below illustrates a hypothetical SAR study on a peptide, demonstrating how the incorporation of this compound could be used to evaluate its effects on key parameters compared to its L-counterpart and the natural phenylalanine.

| Compound/Peptide Analog | Modification | Expected Impact on Receptor Binding | Expected Impact on Proteolytic Stability |

| Peptide-L-Phe | Unmodified Phenylalanine | Baseline | Low |

| Peptide-L-3-Br-4-F-Phe | Halogenation (L-isomer) | Potentially Increased Affinity | Moderate Increase |

| Peptide-D-3-Br-4-F-Phe | Halogenation and D-isomer | Dependent on target; probes stereospecificity | Significantly Increased |

This table is illustrative, based on established principles in peptide chemistry. Actual results are target-dependent.

Application in Peptide-Based Drug Design and Therapeutic Development

The insights gained from SAR studies using this compound directly inform the design of peptide-based drugs with improved therapeutic potential. The primary application for such a specialized amino acid is in the development of receptor antagonists or enzyme inhibitors where the phenylalanine side chain plays a key role in binding. nih.govnih.gov

A notable area of application is in the development of antagonists for cholecystokinin (B1591339) (CCK) receptors. The L-enantiomer, 3-bromo-4-fluoro-L-phenylalanine, has been identified as a key component in the synthesis of potent dual CCK1/CCK2 receptor antagonists. nih.gov CCK receptors are involved in various physiological processes in the gastrointestinal system and the central nervous system, making them attractive targets for treating conditions like gastrointestinal disorders, anxiety, and certain types of cancer. researchgate.net

In this context, this compound would be an invaluable tool for optimizing lead compounds. By substituting the L-enantiomer with the D-enantiomer, medicinal chemists can systematically evaluate the impact on the drug's efficacy and pharmacokinetic properties. For instance, if a peptide antagonist containing the L-isomer shows promising activity but is rapidly degraded in vivo, synthesizing the D-isomer analog using this compound would be a logical next step to enhance its stability and potential as a clinical candidate. patsnap.comnih.gov

The development of such antagonists has led to compounds like JNJ-26070109, a selective CCK2 receptor antagonist investigated for its ability to inhibit gastric acid secretion. nih.govmedchemexpress.com While JNJ-26070109 is a non-peptide small molecule, the underlying principle of targeting CCK receptors with molecules containing halogenated aromatic rings is a shared strategy. The use of this compound allows for the exploration of this chemical space within a peptide or peptidomimetic framework.

The table below outlines the potential therapeutic applications based on the known roles of CCK receptor modulation.

| Therapeutic Target | Potential Application Area | Rationale for Using 3-bromo-4-fluoro-D-phenylalanine |

| CCK2 Receptor | Oncology (e.g., Pancreatic Cancer) | Inhibit gastrin-stimulated tumor growth. medcraveonline.com |

| CCK2 Receptor | Gastrointestinal Disorders (e.g., GERD) | Reduce gastric acid secretion. nih.gov |

| CCK1/CCK2 Receptors | Pain Management | Modulate nociceptive pathways. researchgate.net |

Integration in Advanced Drug Discovery Research

Exploration of Novel Drug Candidates with Tuned Pharmacological Properties

The incorporation of N-Boc-3-bromo-4-fluoro-D-phenylalanine into peptide or small-molecule scaffolds is a deliberate strategy to enhance their therapeutic potential. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and bioavailability of a compound. nih.gov Halogenation of the phenyl ring fundamentally alters the molecule's properties, influencing its stability, binding affinity, and metabolic resistance.

The fluorine atom, due to its high electronegativity and small size, can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govchemimpex.com This leads to improved pharmacokinetic profiles, such as a longer half-life. The bromine atom, larger and more polarizable, can form halogen bonds, providing an additional, specific interaction with biological targets that can enhance binding affinity and selectivity. The combined electronic effects of the electron-withdrawing fluorine and bromine atoms also influence the acidity of the carboxylic acid and the basicity of the amine upon deprotection, which can be critical for receptor interactions and membrane permeability.

Table 1: Physicochemical Impact of Halogenation on Phenylalanine Derivatives

| Feature | Influence of Fluorine | Influence of Bromine | Combined Effect on Drug Candidates |

|---|---|---|---|

| Metabolic Stability | Increases stability by blocking oxidative metabolism. nih.govchemimpex.com | Can influence metabolic pathways, sometimes creating unique metabolites. | Enhanced resistance to degradation, potentially leading to a longer duration of action. |

| Binding Affinity | Alters electronic distribution (pKa) of the aromatic ring, influencing electrostatic interactions. | Enables halogen bonding, a specific and directional non-covalent interaction. | Potential for significantly increased binding potency and target selectivity. |

| Lipophilicity | Generally increases lipophilicity, which can affect cell permeability and bioavailability. nih.gov | Significantly increases lipophilicity. | Fine-tuning of the hydrophilic-lipophilic balance to optimize drug absorption and distribution. |

| Conformation | Can influence the preferred conformation of the side chain, impacting how the molecule fits into a binding pocket. | Its steric bulk restricts rotation, locking the side chain into specific conformations. | Provides conformational constraint, which can be crucial for locking a molecule into its bioactive shape. |

Development of Enzyme Inhibitors and Receptor Ligands for Therapeutic Intervention

The unique stereochemistry and electronic properties of this compound make it a valuable component in the design of highly specific enzyme inhibitors and receptor ligands.

Fluorinated amino acids have a significant history as enzyme inhibitors. nih.gov The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can alter the reactivity of adjacent functional groups, making molecules containing this moiety effective as mechanism-based inhibitors. While specific studies on this compound are not widely published, the principles derived from similar structures are applicable. For instance, the 3-bromo substitution has been utilized in the design of covalent inhibitors. In one study, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was identified as a covalent inactivator of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the energy metabolism of cancer cells, demonstrating potent antiproliferative activity. This highlights the potential of the bromo group to react with active site residues like cysteine.

The D-amino acid configuration of this compound is particularly useful for designing peptides with increased resistance to proteolytic degradation, a critical feature for peptide-based drugs. A prominent example highlighting the utility of the 3-bromo-4-fluoro-phenylalanine scaffold is found in the development of receptor antagonists by Johnson & Johnson. nih.gov Researchers identified a potent dual antagonist for the cholecystokinin (B1591339) 1 and 2 (CCK1/CCK2) receptors, for which 3-bromo-4-fluoro-ʟ-phenylalanine was a required component for synthesis. nih.gov The halogenated phenyl ring was crucial for achieving the desired pharmacological properties. The use of the D-enantiomer, as in this compound, would be a logical next step in such research to further enhance the stability and in vivo efficacy of these antagonists.

Advanced Scaffold Development and Lead Optimization in Medicinal Chemistry

This compound serves as an advanced scaffold, providing multiple points for chemical modification during lead optimization. The Boc-protected amine allows for standard peptide coupling reactions, while the carboxylic acid can be modified to form esters, amides, or other functional groups. The true versatility of this scaffold lies in the halogenated phenyl ring. The bromine atom is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position. This enables the rapid generation of a library of analogs, each with a different substitution pattern, to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This approach, often referred to as scaffold hopping or decoration, is a cornerstone of modern medicinal chemistry for accelerating the discovery of new drugs. nih.gov

Applications in Targeted Therapeutic Approaches (e.g., within oncology and neurology research)

The properties of this compound make it an attractive building block for therapies in oncology and neurology. chemimpex.comchemimpex.com

Oncology: In cancer research, fluorinated amino acids are used to enhance the metabolic stability and tumor-targeting capabilities of anticancer agents. nih.gov For example, 4-Fluoro-ʟ-phenylalanine is a component of the anticancer drug melflufen, which is used to treat multiple myeloma. nih.gov The incorporation of a D-amino acid like this compound into a peptide-drug conjugate could improve its resistance to degradation by tumor-associated proteases, thereby increasing its concentration at the tumor site.

Neurology: In neuroscience, D-amino acids are of particular interest because they can modulate the activity of receptors like the N-Methyl-D-aspartate (NMDA) receptor, which has a glycine (B1666218)/D-serine co-agonist site. Designing peptide-based therapeutics for neurological disorders requires enhanced stability and the ability to cross the blood-brain barrier. The lipophilicity conferred by the bromo- and fluoro- groups can aid in this, making this compound a valuable starting material for developing novel treatments for neurological conditions. chemimpex.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromo-4-fluoro-ʟ-phenylalanine |

| 4-Fluoro-ʟ-phenylalanine |

| Melflufen |

| D-serine |

| N-Methyl-D-aspartate (NMDA) |

| Cholecystokinin 1 (CCK1) |

| Cholecystokinin 2 (CCK2) |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Elucidating Molecular Structure (e.g., NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy is fundamental to the structural elucidation of N-Boc-3-bromo-4-fluoro-D-phenylalanine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique insights into the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of the molecule in solution.

¹H NMR : The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For this compound, one would expect to see characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the α-proton and β-protons of the alanine (B10760859) backbone, and the aromatic protons on the phenyl ring. The coupling patterns of the aromatic protons are particularly informative for confirming the 1,2,4-substitution pattern.

¹³C NMR : The carbon NMR spectrum reveals the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons (from the Boc group and the carboxylic acid), the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons. The carbon atoms attached to bromine and fluorine will show characteristic shifts and coupling constants (¹JC-F), respectively hmdb.cachemicalbook.com.

¹⁹F NMR : Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, providing a clear confirmation of the fluorine's presence and position acs.org.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₁₄H₁₇BrFNO₄), the expected monoisotopic mass is approximately 361.03 g/mol guidechem.com. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Analysis of the fragmentation pattern often shows a characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) under ionization acs.org. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C=O stretching frequencies for the urethane (B1682113) and carboxylic acid groups (typically in the 1680-1750 cm⁻¹ region), N-H stretching of the Boc-protected amine, C-H stretches for the aliphatic and aromatic portions, and C-F and C-Br bond vibrations in the fingerprint region mpg.de. For example, studies on similar fluorinated phenylalanine dimers show distinct carbonyl stretching bands between 1700 and 1800 cm⁻¹ mpg.de.

| Technique | Expected Observations for this compound | References |

| ¹H NMR | Signals for Boc group (~1.4 ppm), backbone protons (α-CH, β-CH₂), and aromatic protons. | researchgate.net |

| ¹³C NMR | Signals for carbonyls, tert-butyl group, backbone carbons, and aromatic carbons (with C-F coupling). | hmdb.cachemicalbook.com |

| ¹⁹F NMR | A single resonance confirming the presence and position of the fluorine atom. | acs.org |

| Mass Spec. | Molecular ion peak corresponding to ~361 g/mol with characteristic bromine isotopic pattern; fragmentation includes loss of Boc group. | acs.orgguidechem.com |

| IR Spec. | C=O stretches (~1680-1750 cm⁻¹), N-H stretch, C-H stretches, C-F and C-Br vibrations. | mpg.deresearchgate.net |

Application of ¹⁹F NMR for Conformational and Mechanistic Investigations in Biological Systems

The presence of a fluorine atom makes this compound an excellent candidate for ¹⁹F NMR-based biological studies. The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and has a chemical shift range that is highly sensitive to its local environment, with almost no background signal in biological systems.

When this amino acid is incorporated into a peptide or used as a ligand, the ¹⁹F NMR signal can serve as a sensitive reporter on:

Protein Binding and Interactions : A change in the ¹⁹F chemical shift upon binding to a protein or other biological macromolecule can confirm the interaction and provide information about the binding environment. Studies on the binding of 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine to the L-leucine specific receptor of E. coli demonstrated protein-induced shifts in the ¹⁹F NMR spectrum, confirming that the fluorinated analogues bind to the receptor nih.govnih.gov.

Conformational Changes : The ¹⁹F chemical shift is sensitive to conformational changes in the molecule or the macromolecule it is bound to. For instance, ¹⁹F NMR has been used to detect significant conformational heterogeneity and dynamics in viral proteases when fluorinated phenylalanine analogues were incorporated acs.org. The appearance of multiple ¹⁹F signals or changes in line width can indicate the presence of different conformational states or dynamic exchange processes acs.org.

Enzyme Mechanisms : As a substrate analogue or inhibitor, the ¹⁹F label can be used to probe the active site of an enzyme and monitor catalytic events or inhibitor binding.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Gas Chromatography)

Chromatographic techniques are indispensable for verifying the chemical purity and, crucially, the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing the chemical purity of the final product and intermediates. A C18 column with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), is commonly used. The purity is determined by integrating the area of the product peak relative to any impurity peaks detected by a UV detector.

Chiral HPLC : Determining the enantiomeric excess (e.e.) is critical, as the L-enantiomer may have vastly different biological activity. Chiral HPLC is the preferred method for this analysis. This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.

Polysaccharide-based CSPs (e.g., Lux Cellulose or Amylose columns) are effective for separating N-protected amino acids under reversed-phase conditions phenomenex.comphenomenex.com.

Macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or ristocetin (B1679390) A) are also powerful tools for resolving a wide range of N-Boc protected amino acids sigmaaldrich.com.

Alternatively, the amino acid can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-valinamide), to form diastereomers that can then be separated on a standard achiral reversed-phase column nih.gov.

| Method | Purpose | Typical Conditions | References |

| Reversed-Phase HPLC | Chemical Purity Assessment | C18 column; Water/Acetonitrile + 0.1% TFA gradient. | nih.gov |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Chiral Stationary Phase (e.g., Lux Cellulose, CHIROBIOTIC T); Isocratic or gradient elution. | phenomenex.comsigmaaldrich.com |

| Derivatization + HPLC | Enantiomeric Separation | Derivatization with a chiral agent (e.g., Marfey's reagent) followed by separation on a C18 column. | nih.gov |

X-ray Crystallography for Definitive Absolute Configuration Assignment

While chiral HPLC can determine enantiomeric purity, single-crystal X-ray crystallography provides the unambiguous, definitive determination of the three-dimensional structure, including the absolute configuration (D or L). To perform this analysis, a high-quality single crystal of this compound must be grown.

The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles. The presence of a heavy atom like bromine is particularly advantageous for the unambiguous assignment of the absolute configuration using anomalous dispersion effects. Although a crystal structure for the specific title compound is not publicly available, the technique has been successfully applied to numerous other N-Boc protected amino acid derivatives, such as a racemic N-Boc-phenylalanine N-methoxy-N-methylamide, demonstrating its utility in establishing the solid-state conformation and stereochemistry of this class of compounds nih.govresearchgate.net.

Advanced Techniques for Conformational Analysis and Molecular Dynamics Studies

Beyond static structural analysis, advanced techniques are used to explore the conformational preferences and dynamic behavior of this compound. The introduction of both fluorine and bromine can influence the conformational landscape of the phenyl side chain and its interactions.

Cryogenic Infrared Spectroscopy : This experimental technique, often combined with computational methods like Density Functional Theory (DFT), can provide detailed insight into the conformations of molecules and their non-covalent interactions. Studies on fluorinated phenylalanine dimers have used cryogenic IR spectroscopy to identify stable conformers and characterize the hydrogen bonding networks that define their structure mpg.de.

Computational Modeling : DFT and other molecular mechanics calculations are used to predict low-energy conformations of the molecule. These studies can rationalize the effects of the halogen substituents on the molecule's geometry and electronic properties, such as the electrostatic potential of the aromatic ring, which is crucial for interactions like cation-π stacking nih.gov. The interplay between electrostatic interactions, hyperconjugation, and steric factors, as influenced by fluorination, can be systematically analyzed to understand conformational preferences d-nb.info.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Greener Synthesis Routes for Fluorinated Phenylalanine Derivatives

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally friendly methodologies. For complex molecules like N-Boc-3-bromo-4-fluoro-D-phenylalanine, moving away from traditional multi-step syntheses that often rely on harsh reagents and generate significant waste is a critical goal.

Future research will likely focus on several key areas of green chemistry. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly promising route. researchgate.netnih.gov Researchers are exploring the use of engineered halogenases and aminotransferases that can selectively install halogen atoms and amine groups onto aromatic rings and amino acid scaffolds. princeton.eduescholarship.org Enzymatic processes can offer remarkable regio- and stereoselectivity under mild, aqueous conditions, potentially simplifying the synthesis of the D-enantiomer of 3-bromo-4-fluoro-phenylalanine from basic precursors. researchgate.netnih.govresearchgate.net For instance, enzymatic methods have been successfully used to synthesize various halogenated L-amino acids, and adapting these to produce D-enantiomers is a logical next step. researchgate.net

Another significant avenue is the advancement of flow chemistry. vapourtec.comacs.orgamidetech.com Performing reactions in continuous flow systems allows for precise control over reaction parameters, improved safety, and often, higher yields with reduced solvent usage. acs.org Integrating photocatalytic methods, which use light to drive reactions, into flow systems could enable the efficient and scalable synthesis of halogenated amino acids. princeton.edu Such systems could streamline the production of not only this compound but also a diverse library of related derivatives for screening and development. acs.orgprinceton.edu

| Green Synthesis Strategy | Potential Advantages for Halogenated Phenylalanines | Key Research Focus |

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity (for D-form), mild reaction conditions, reduced waste, potential for direct C-H activation. researchgate.netprinceton.edu | Discovering or engineering novel halogenases and aminotransferases with desired substrate specificity and stability. escholarship.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction conditions, reduced solvent and reagent usage. vapourtec.comacs.org | Developing robust, automated flow protocols for multi-step synthesis and purification of unnatural amino acids. amidetech.comchemrxiv.org |

| Metallaphotoredox Catalysis | Utilizes light and metal catalysts for efficient cross-coupling reactions under mild conditions. princeton.edu | Expanding the substrate scope to include di-halogenated benzene (B151609) rings for coupling with amino acid precursors. |

Integration into Emerging Peptide and Protein Engineering Technologies

The site-specific incorporation of unnatural amino acids (Uaas) into peptides and proteins is a revolutionary technology that expands the chemical functionality of biological systems. frontiersin.orgnih.gov this compound is an ideal candidate for these advanced applications.

The D-configuration of the amino acid is particularly valuable. Peptides containing D-amino acids are highly resistant to degradation by proteases, which are ubiquitous in biological systems. nih.govformulationbio.com This resistance can dramatically increase the in-vivo half-life of peptide-based drugs, making them more effective therapeutics. nih.govmdpi.com The synthesis of peptides containing D-amino acids is well-established, typically using solid-phase peptide synthesis (SPPS) with the appropriate Boc- or Fmoc-protected D-amino acid building blocks. formulationbio.com

Furthermore, the technology of genetic code expansion allows for the incorporation of Uaas directly into proteins in living cells. nih.govucsf.edu While this is more established for L-amino acids, developing orthogonal tRNA/synthetase pairs that can recognize and incorporate D-amino acids would be a major breakthrough. The unique bromo-fluoro substitution pattern on the phenyl ring of this amino acid would provide an invaluable tool for protein engineers, enabling the creation of proteins with novel catalytic, structural, or binding properties. nih.govnih.govucsf.edu

Exploration in Proteolysis-Targeting Chimeras (PROTACs) and Other Degrader Technologies

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that hijacks the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov These bifunctional molecules consist of a "warhead" that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Peptide-based PROTACs (p-PROTACs) are emerging as a powerful alternative to small molecules, especially for targeting proteins previously considered "undruggable." nih.goveurekaselect.com

This compound is exceptionally well-suited for the design of next-generation p-PROTACs.

Enhanced Stability : Incorporating this D-amino acid into the peptide warhead would confer significant resistance to proteolytic degradation, overcoming a major hurdle for p-PROTACs and improving their bioavailability and duration of action. nih.govnih.gov

Versatile Linker Attachment : The bromine atom on the phenyl ring serves as a perfect chemical "handle." It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward and modular attachment of various linkers and E3 ligase ligands. rsc.org This modularity is crucial for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase, which is essential for efficient degradation.

Target Engagement Probe : The fluorine atom can act as a ¹⁹F NMR probe to confirm that the peptide warhead is binding to its intended protein target inside the cell. nih.govacs.org

The development of p-PROTACs containing this and similar di-halogenated D-amino acids could significantly expand the scope of targeted protein degradation to a wider range of challenging disease targets. nih.govbiorxiv.org

Applications as Chemical Biology Probes for Mechanistic Studies and Target Identification

Understanding how molecules interact within the complex environment of a living cell is a central goal of chemical biology. Unnatural amino acids with unique functionalities are indispensable tools in this quest. rsc.orgucsd.edu this compound combines several features that make it a powerful chemical probe.

The fluorine atom is a superb reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu Since fluorine is virtually absent in biological systems, a ¹⁹F NMR signal is background-free. nih.govacs.org Incorporating this amino acid into a peptide allows researchers to study its binding to a target protein, or to monitor conformational changes in the protein upon binding, all within the native cellular environment (in-cell NMR). nih.govnih.gov The sensitivity of the ¹⁹F chemical shift to the local environment provides detailed information at an atomic level. acs.orgscilit.com

The bromine atom provides a different kind of utility. It can be used in photo-crosslinking experiments. Upon UV irradiation, the carbon-bromine bond can be cleaved to generate a reactive radical that forms a covalent bond with nearby molecules. If a peptide containing this amino acid is bound to its target protein, this technique can be used to permanently link them, allowing for the unambiguous identification of the binding partners. Furthermore, the bromine atom can be replaced with a photoreactive group like a diazirine or an azido (B1232118) group for more efficient photo-crosslinking. It also serves as a handle for attaching fluorescent dyes or affinity tags via cross-coupling chemistry, enabling a wide range of pull-down and imaging experiments. ed.ac.uk

| Feature | Probe Application | Technique | Information Gained |

| 4-Fluoro | Non-invasive reporter | ¹⁹F NMR Spectroscopy nih.govnih.gov | Protein-ligand binding, conformational changes, in-cell structural studies. |

| 3-Bromo | Photo-activated cross-linker | Photo-crosslinking Mass Spectrometry | Identification of direct binding partners and interaction sites. |

| 3-Bromo | Chemical handle for derivatization | Palladium Cross-Coupling Reactions rsc.org | Attachment of fluorophores, biotin (B1667282) tags, or other probes for imaging and pulldown assays. |

Design of Next-Generation Peptidomimetics with Enhanced Multifunctionality and Orthogonal Reactivity

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as stability, potency, and bioavailability. mdpi.commdpi.com The unique combination of reactive sites on this compound makes it an ideal scaffold for building complex and multifunctional peptidomimetics. cnr.it

The key concept here is "orthogonal reactivity." This refers to the ability to selectively modify one functional group on a molecule without affecting another. In a peptide containing a 3-bromo-4-fluoro-phenylalanine residue, the bromine atom can be functionalized using one set of chemical reactions (e.g., palladium catalysis), while the N-terminus, C-terminus, or other amino acid side chains can be modified using different, non-interfering chemistries. nih.govacs.org

This opens the door to "late-stage functionalization," where a core peptide can be synthesized and then diversified at a late step by attaching different chemical moieties to the bromine handle. nih.govworktribe.com This strategy is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, one could attach:

A targeting ligand to direct the peptide to a specific cell type.

A chelating agent to bind metal ions for imaging or therapy.

A fluorescent dye for tracking the molecule's location. ed.ac.uk

A second therapeutic agent to create a dual-action drug.

By combining the proteolytic resistance of the D-amino acid backbone with the orthogonal reactivity of the bromo-fluoro-phenyl group, chemists can design highly sophisticated and tailored peptidomimetics for a wide range of therapeutic and diagnostic applications. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.